molecular formula C7H14O B11751347 (r)-Hept-6-en-2-ol

(r)-Hept-6-en-2-ol

Cat. No.: B11751347
M. Wt: 114.19 g/mol
InChI Key: RVXLYPSYVXXSQE-SSDOTTSWSA-N
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Description

(2R)-hept-6-en-2-ol: is an organic compound characterized by a seven-carbon chain with a double bond between the sixth and seventh carbon atoms and a hydroxyl group attached to the second carbon atom. This compound is a chiral molecule, meaning it has non-superimposable mirror images, and the (2R) configuration specifies the spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method to synthesize (2R)-hept-6-en-2-ol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent, such as ethylmagnesium bromide, which is then reacted with an appropriate aldehyde or ketone to form the desired alcohol.

    Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of hept-6-en-1-ene. This two-step process includes the addition of borane to the double bond, followed by oxidation with hydrogen peroxide to yield the alcohol.

Industrial Production Methods: Industrial production of (2R)-hept-6-en-2-ol may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Catalysts and continuous flow reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-hept-6-en-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form hept-6-en-2-amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

    Oxidation: Hept-6-en-2-one or hept-6-en-2-al.

    Reduction: Hept-6-en-2-amine.

    Substitution: Hept-6-en-2-chloride or hept-6-en-2-bromide.

Scientific Research Applications

Chemistry: (2R)-hept-6-en-2-ol is used as a chiral building block in the synthesis of more complex molecules. Its unique structure makes it valuable in asymmetric synthesis and as a precursor in the production of pharmaceuticals and agrochemicals.

Biology: In biological research, (2R)-hept-6-en-2-ol is studied for its potential role in cellular signaling and as a ligand in receptor binding studies. Its interactions with enzymes and proteins are of particular interest.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs with anti-inflammatory and antimicrobial properties.

Industry: In the industrial sector, (2R)-hept-6-en-2-ol is used in the manufacture of fragrances and flavors due to its pleasant odor. It is also employed in the production of polymers and resins.

Mechanism of Action

The mechanism by which (2R)-hept-6-en-2-ol exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

    (2S)-hept-6-en-2-ol: The enantiomer of (2R)-hept-6-en-2-ol, differing in the spatial arrangement around the chiral center.

    Hept-6-en-1-ol: A structural isomer with the hydroxyl group at the first carbon instead of the second.

    Hept-6-en-2-one: An oxidized form of (2R)-hept-6-en-2-ol with a carbonyl group instead of a hydroxyl group.

Uniqueness: (2R)-hept-6-en-2-ol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in stereospecific reactions makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

(2R)-hept-6-en-2-ol

InChI

InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h3,7-8H,1,4-6H2,2H3/t7-/m1/s1

InChI Key

RVXLYPSYVXXSQE-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CCCC=C)O

Canonical SMILES

CC(CCCC=C)O

Origin of Product

United States

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